molecular formula C11H12Cl2N4 B2927404 3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride CAS No. 2490401-38-0

3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride

Cat. No.: B2927404
CAS No.: 2490401-38-0
M. Wt: 271.15
InChI Key: PVZUKUVTMUMBFO-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride is a compound of significant interest in the fields of chemistry and pharmacology. This compound belongs to the class of imidazoquinolines, which are known for their diverse biological activities. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-c]quinolin-2-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzonitrile with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazoquinoline core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3H-Imidazo[4,5-c]quinolin-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced imidazoquinoline derivatives.

    Substitution: Formation of various substituted imidazoquinoline derivatives.

Scientific Research Applications

3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the modulation of Toll-like receptor 7 (TLR7). Upon binding to TLR7, it activates downstream signaling pathways that lead to the production of cytokines and other immune response mediators . This mechanism is crucial for its potential use as an adjuvant in vaccines and as a therapeutic agent in immune-related conditions.

Comparison with Similar Compounds

    Imiquimod: Another TLR7 agonist used in the treatment of skin conditions.

    Resiquimod: A dual TLR7/8 agonist with potent immune-modulating properties.

    BBIQ (1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine): A potent TLR7 selective ligand.

Uniqueness: 3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride is unique due to its specific structural features that confer high selectivity and potency towards TLR7. This makes it a valuable compound for targeted therapeutic applications and research.

Properties

IUPAC Name

3H-imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4.2ClH/c12-5-10-14-9-6-13-8-4-2-1-3-7(8)11(9)15-10;;/h1-4,6H,5,12H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZUKUVTMUMBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC(=N3)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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